(2R,3R,5S)-Omarigliptin is a pharmacologically active compound primarily used in the treatment of type 2 diabetes mellitus. It belongs to the class of dipeptidyl peptidase-4 inhibitors, which function to enhance the body's incretin levels, thereby increasing insulin secretion and decreasing glucagon levels in a glucose-dependent manner. Omarigliptin is marketed under the trade name Marizev and was developed by Merck & Co., Inc. It received marketing authorization in Japan on September 30, 2015.
Omarigliptin is classified as a long-acting dipeptidyl peptidase-4 inhibitor. Its chemical formula is , with a molecular weight of 398.43 g/mol. The compound's CAS registration number is 1226781-44-7. It is synthesized from simpler organic compounds through a series of chemical reactions, making it an important subject of study in medicinal chemistry.
The synthesis of Omarigliptin has evolved significantly over time, with various methods reported in the literature. The most notable synthetic routes include:
The molecular structure of Omarigliptin can be described as follows:
The synthesis of Omarigliptin involves several key chemical reactions:
These reactions are carefully controlled to maximize yield and purity while minimizing by-products.
Omarigliptin's mechanism of action involves inhibition of the dipeptidyl peptidase-4 enzyme, which leads to increased levels of incretin hormones such as glucagon-like peptide-1 (GLP-1). This results in:
This dual action contributes to improved glycemic control in patients with type 2 diabetes.
Omarigliptin exhibits several notable physical and chemical properties:
These properties are crucial for its formulation into pharmaceutical products.
Omarigliptin is primarily used for:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: